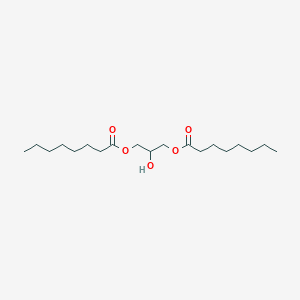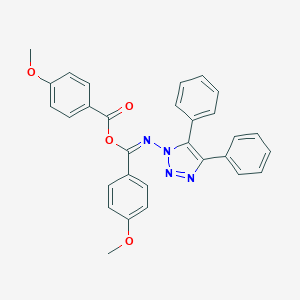
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as MDBT and has been used in various studies to investigate its mechanism of action and potential applications in different fields.
Mecanismo De Acción
MDBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters in the brain and are involved in the progression of Alzheimer's disease. MDBT has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
Efectos Bioquímicos Y Fisiológicos
MDBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. MDBT has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBT has several advantages for lab experiments, including its high solubility in organic solvents and its ability to form stable complexes with certain metal ions. However, its synthesis method can be complex and time-consuming, and its stability can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for MDBT research. One potential application is in the development of new drug delivery systems, as MDBT has been shown to form stable complexes with certain metal ions. MDBT may also have potential applications in the development of new materials and organic semiconductors. Further investigation is needed to fully understand the mechanism of action of MDBT and its potential use in cancer treatment and imaging.
Métodos De Síntesis
MDBT can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl azide to form 4-methoxybenzoic acid azide. This intermediate is then reacted with 4,5-diphenyl-1H-1,2,3-triazole to form MDBT.
Aplicaciones Científicas De Investigación
MDBT has been used in various scientific research studies due to its unique properties. It has been investigated for its potential applications in drug delivery systems, as well as in the development of new materials and organic semiconductors. MDBT has also been studied for its potential use in cancer treatment and imaging.
Propiedades
Número CAS |
19226-34-7 |
|---|---|
Nombre del producto |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
Fórmula molecular |
C30H24N4O4 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
[(E)-N-(4,5-diphenyltriazol-1-yl)-C-(4-methoxyphenyl)carbonimidoyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H24N4O4/c1-36-25-17-13-23(14-18-25)29(38-30(35)24-15-19-26(37-2)20-16-24)32-34-28(22-11-7-4-8-12-22)27(31-33-34)21-9-5-3-6-10-21/h3-20H,1-2H3/b32-29+ |
Clave InChI |
VGZYMOPOSDLUMM-UUDCSCGESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=N\N2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/OC(=O)C5=CC=C(C=C5)OC |
SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
Sinónimos |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



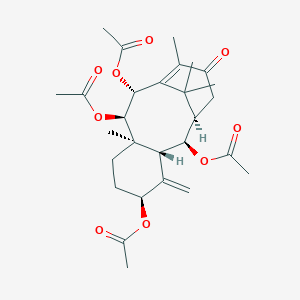
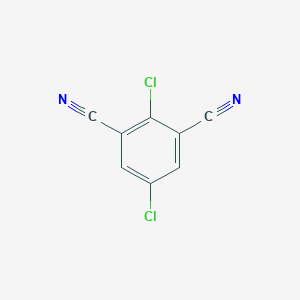
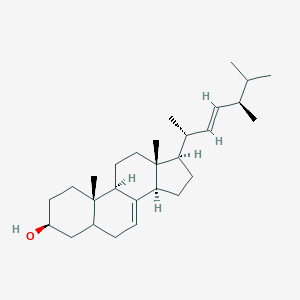
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
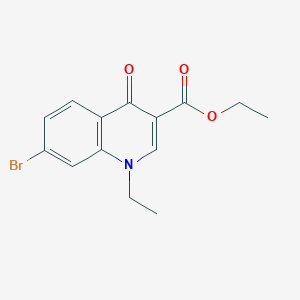
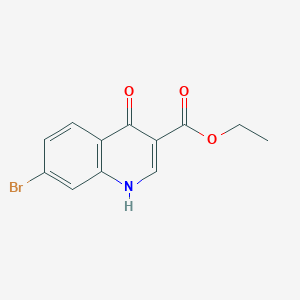
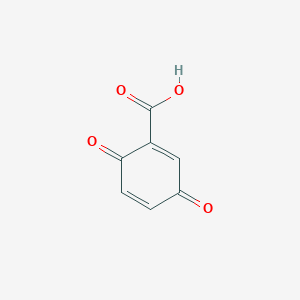
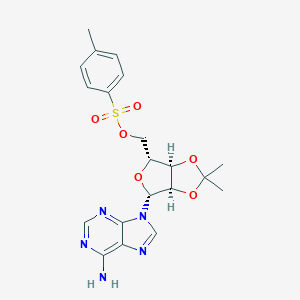
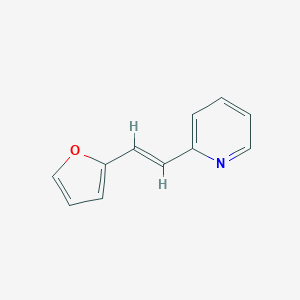

![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
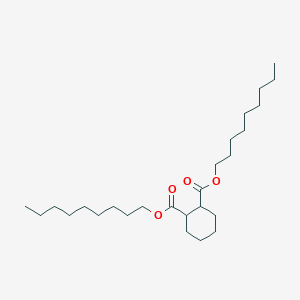
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
